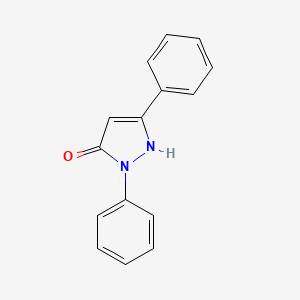

1,3-diphenyl-1H-pyrazol-5-ol

Description

The exact mass of the compound this compound is 236.094963011 g/mol and the complexity rating of the compound is 338. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57963. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-diphenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)16-17(15)13-9-5-2-6-10-13/h1-11,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMZXWEBJJQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984896, DTXSID10901993 | |

| Record name | 2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1188 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-05-9, 114138-49-7 | |

| Record name | MLS002667933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diphenyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIPHENYL-1H-PYRAZOL-5-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

basic properties of 1,3-diphenyl-1H-pyrazol-5-ol

An In-depth Technical Guide to 1,3-Diphenyl-1H-pyrazol-5-ol: Core Properties and Applications

Introduction

This compound is a heterocyclic organic compound that stands as a cornerstone in the field of medicinal chemistry and materials science. As a derivative of pyrazole—a five-membered aromatic ring with two adjacent nitrogen atoms—this molecule is recognized as a "privileged scaffold".[1] This designation stems from its versatile chemical nature and its frequent appearance in a multitude of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[2][3][4]

The unique structural arrangement of this compound, featuring two phenyl rings and a reactive hydroxyl group, imparts a combination of rigidity, lipophilicity, and synthetic versatility. This guide offers a comprehensive exploration of its fundamental properties, from its molecular structure and physicochemical characteristics to its synthesis, core reactivity, and significant applications, providing a critical resource for researchers engaged in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized by its chemical formula, C₁₅H₁₂N₂O, and a molecular weight of 236.27 g/mol .[2] Its identity is uniquely cataloged by the CAS Number: 1141-8-49-7.

Core Physicochemical Data

A compilation of the essential physicochemical properties is presented below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂O | [2] |

| Molecular Weight | 236.27 g/mol | [2] |

| CAS Number | 114138-49-7 | |

| Melting Point | 408–410 K (135–137 °C) | [2] |

| Appearance | Typically a solid at room temperature |

Solid-State and Crystal Structure

X-ray crystallography has been instrumental in elucidating the precise three-dimensional arrangement of this compound in the solid state. These studies reveal that the molecule adopts a monoclinic crystal system.[2] A key finding is that the pyrazole ring is essentially planar. The two phenyl groups, attached at the N1 and C3 positions of the pyrazole core, are not coplanar with the central ring but are inclined at dihedral angles of 21.45° and 6.96°, respectively.[2] This twisted conformation is a critical structural feature influencing its molecular interactions and packing in the crystal lattice. The crystal structure is further stabilized by intermolecular C—H⋯O and C—H⋯N hydrogen bonds, which assemble the molecules into supramolecular layers.[2]

| Crystal Data Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Formula | C₁₅H₁₂N₂O | [2] |

| Molecular Weight | 236.27 | [2] |

| Cell Length a | 11.1823 (3) Å | [2] |

| Cell Length b | 11.7503 (4) Å | [2] |

| Cell Length c | 9.6443 (2) Å | [2] |

| Cell Angle β | 113.998 (2)° | [2] |

| Cell Volume | 1157.68 (6) ų | [2] |

| Molecules per Cell (Z) | 4 | [2] |

Keto-Enol Tautomerism: A Core Chemical Feature

A defining characteristic of pyrazol-5-ols is their existence in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and in the case of this compound, this equilibrium is primarily between a phenolic 'OH' form (the enol) and two pyrazolone 'NH' and 'CH' forms (the ketones).[5] The prevalence of a specific tautomer is highly dependent on the molecular environment, such as the solvent and physical state (solution vs. solid).[6]

X-ray crystallographic analysis definitively shows that in the solid state, the molecule exists as a pyrazolone (keto) tautomer, specifically the one depicted as IIc in the cited study.[2] This preference is driven by the stability gained from intermolecular hydrogen bonding in the crystal lattice. In solution, the equilibrium can shift, and different solvents may favor different tautomers.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a classical Knorr-type pyrazole synthesis. This method involves the condensation reaction between a phenylhydrazine and a β-ketoester.

Synthetic Workflow: Knorr Pyrazole Synthesis

The reaction proceeds by reacting phenylhydrazine with ethyl benzoylacetate. The initial step is the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of ethanol to yield the final pyrazolone product. The choice of an acidic or basic catalyst can influence reaction rates, but often the reaction proceeds efficiently with simple heating.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[2]

-

Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 mmol) and ethyl benzoylacetate (1.0 mmol).

-

Solvent Addition : Add absolute ethanol (15 mL) to the flask.

-

Reaction : Heat the solution to reflux and maintain this temperature for 1 hour.

-

Crystallization : After the reflux period, allow the reaction mixture to cool to room temperature.

-

Isolation : Crystals of the product will form over time (e.g., 2 days). Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Confirmation of the synthesized structure relies on standard analytical techniques.

| Technique | Expected Data | Reference |

| Mass Spectrometry (MS) | M+H⁺ peak at m/z 237, with characteristic fragments at 209, 195, 106, 91. | [2] |

| Infrared (IR) Spectroscopy | Peaks corresponding to C=O (keto form), O-H (enol form), C=N, and aromatic C-H stretching. | [3] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic protons and carbons of the phenyl rings and the pyrazole core. | [3] |

Pharmacological Significance and Applications

The pyrazole nucleus is a prolific scaffold in drug discovery, and this compound is a valuable precursor and structural motif in this domain.[7][8] Its derivatives have been explored for a wide array of therapeutic targets.

-

Antimicrobial Agents : Novel hybrid molecules incorporating the 1,3-diphenyl-pyrazol-5-ol core have been synthesized and shown to possess significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

-

Anticancer Therapeutics : The scaffold has been used to design potent anti-proliferative agents. Benzimidazole hybrids of 1,3-diphenyl-pyrazole have demonstrated low micromolar inhibitory concentrations (IC₅₀) against lung, breast, and cervical cancer cell lines by inducing apoptosis.[4]

-

Metabolic Disease Modulators : Derivatives have been identified as potent partial agonists of peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the treatment of type 2 diabetes and other metabolic disorders.[9]

-

Anti-inflammatory Drugs : The structure serves as a template for designing inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1), a critical enzyme in the inflammatory pathway, offering a promising alternative to traditional NSAIDs.[10]

Conclusion

This compound is more than a simple heterocyclic compound; it is a synthetically accessible and highly versatile platform for chemical innovation. Its well-defined structure, predictable reactivity, and significant keto-enol tautomerism provide a rich foundation for scientific exploration. For researchers in drug development, its proven track record as a privileged scaffold in generating potent modulators of diverse biological targets underscores its continuing importance. A thorough understanding of its basic properties, as detailed in this guide, is the first step toward harnessing its full potential in creating the next generation of therapeutics and advanced materials.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,3-Diphenyl-1H-pyrazol-5-ol from Ethyl Benzoylacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,3-diphenyl-1H-pyrazol-5-ol, a key heterocyclic scaffold in medicinal chemistry. The document details the well-established Knorr pyrazole synthesis, utilizing ethyl benzoylacetate and phenylhydrazine as primary reactants. It offers a comprehensive examination of the underlying reaction mechanism, a detailed experimental protocol, methods for product characterization, and critical safety considerations. Furthermore, this guide discusses the tautomeric nature of the final product and highlights the broad pharmacological significance of the pyrazolone core, grounding the synthesis in its practical applications for drug discovery and development.

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in the field of medicinal chemistry.[1] Its derivatives are foundational components in numerous FDA-approved pharmaceuticals, demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4] The synthetic accessibility and metabolic stability of the pyrazole ring make it an exceptionally valuable framework for the development of novel therapeutic agents.[1]

This guide focuses on the synthesis of a specific and important derivative, this compound (also known as or Edaravone impurity), via the classical condensation reaction between a β-ketoester (ethyl benzoylacetate) and a hydrazine derivative (phenylhydrazine). This reaction provides a robust and efficient route to the pyrazolone core structure.

Reaction Mechanism and Inherent Tautomerism

The formation of this compound from ethyl benzoylacetate and phenylhydrazine is a prime example of the Knorr pyrazole synthesis.[2] The reaction proceeds through a condensation-cyclization sequence.

The mechanism can be delineated as follows:

-

Hydrazone Formation: The reaction initiates with a nucleophilic attack by one of the nitrogen atoms of phenylhydrazine on the ketone carbonyl of ethyl benzoylacetate. This is followed by dehydration to yield a phenylhydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the phenylhydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon.

-

Ethanol Elimination: This cyclization step results in a tetrahedral intermediate which subsequently collapses, eliminating a molecule of ethanol to form the stable, five-membered pyrazolone ring.

A crucial aspect of pyrazolone chemistry is the existence of tautomerism.[5][6] The product, this compound, can exist in three principal tautomeric forms, with the equilibrium being influenced by factors such as the solvent and physical state.[6][7]

-

OH-form (enol): this compound

-

NH-form (amide): 1,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one

-

CH-form (keto): 1,3-diphenyl-1H-pyrazole-5(4H)-one

Understanding this tautomerism is vital for accurate spectroscopic characterization and for predicting the molecule's reactivity in subsequent functionalization steps.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |

| Ethyl Benzoylacetate | 192.21 | 1.11 | 1.92 g (1.73 mL) | 10 |

| Phenylhydrazine | 108.14 | 1.098 | 1.08 g (0.98 mL) | 10 |

| Glacial Acetic Acid | 60.05 | 1.049 | ~0.5 mL | Catalyst |

| Ethanol | 46.07 | 0.789 | 20 mL | Solvent |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (10 mmol) and ethanol (20 mL).

-

Addition of Reagents: Begin stirring the solution and add phenylhydrazine (10 mmol), followed by a catalytic amount of glacial acetic acid (approximately 5-10 drops).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux for 1-2 hours.[8] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete (as indicated by the consumption of the starting materials), remove the flask from the heat source and allow it to cool to room temperature. The product will begin to precipitate as a solid.

-

Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product in a vacuum oven or air-dry to obtain this compound as a crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

| Property | Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | 135-138 °C (literature values may vary slightly)[8] |

| ¹H NMR | Signals corresponding to the aromatic protons of the two phenyl rings (typically in the δ 7.2-8.0 ppm range). A signal for the C4-H (if the CH-tautomer is present) or a broad, exchangeable signal for the OH/NH proton.[9][10] |

| ¹³C NMR | Resonances for the aromatic carbons and the pyrazole ring carbons, including a characteristic signal for the C=O or C-OH carbon depending on the dominant tautomer. |

| IR (KBr, cm⁻¹) | A broad peak around 3400 cm⁻¹ (O-H stretch), a strong peak around 1600-1650 cm⁻¹ (C=O stretch, if the keto form is present), and peaks corresponding to C=N and C=C aromatic stretching. |

| Mass Spectrometry | Molecular ion peak (M+H)⁺ at m/z 237, corresponding to the molecular formula C₁₅H₁₂N₂O.[8] |

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents.

-

Ethyl Benzoylacetate: May cause skin, eye, and respiratory tract irritation.[11][12][13] It is also light and air-sensitive and should be stored under an inert atmosphere.[11][13]

-

Phenylhydrazine: This compound is highly toxic if swallowed, inhaled, or in contact with skin.[14][15] It is a suspected carcinogen and mutagen, may cause an allergic skin reaction, and causes damage to organs through prolonged exposure.[14][15][16][17] Phenylhydrazine is also very toxic to aquatic life.[14][15]

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.

-

Ethanol: Flammable liquid and vapor.

Mandatory Safety Measures:

-

All manipulations must be conducted inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile or neoprene).

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Ensure all glassware is properly secured.

-

Have appropriate spill kits and emergency procedures in place.

Relevance in Drug Development

The 1,3-diphenyl-1H-pyrazole framework is a cornerstone in modern drug design. Its derivatives have been successfully developed into potent therapeutic agents. For instance, compounds based on this scaffold have been investigated as:

-

Anticancer Agents: Demonstrating anti-proliferative activity against various human tumor cell lines by inducing apoptosis.[3]

-

Antimicrobial Agents: Showing efficacy against pathogenic microbes, including resistant strains like MRSA.[18][19]

-

PPARγ Agonists: Acting as partial agonists for peroxisome proliferator-activated receptor gamma, which is a key target in the treatment of type 2 diabetes.[4]

The ease of synthesis and the ability to readily functionalize the pyrazole ring allow for the creation of large compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.

Conclusion

The synthesis of this compound from ethyl benzoylacetate and phenylhydrazine is a classic, efficient, and highly instructive reaction in heterocyclic chemistry. This guide has provided a comprehensive overview, from the fundamental mechanism to a practical, validated laboratory protocol. A thorough understanding of the procedure, the tautomeric nature of the product, and the necessary safety precautions is essential for any researcher working in this area. The continued importance of the pyrazolone scaffold in medicinal chemistry ensures that this synthesis remains a relevant and valuable tool for professionals in drug development and organic synthesis.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. riccachemical.com [riccachemical.com]

- 18. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

characterization of 1,3-diphenyl-1H-pyrazol-5-ol using NMR and IR

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Diphenyl-1H-pyrazol-5-ol

Foreword: The Structural Elucidation of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, pyrazolone derivatives represent a "privileged scaffold," a molecular framework that consistently yields compounds with significant biological activity.[1][2][3] this compound is a cornerstone of this class, serving as a precursor for a wide array of therapeutic agents, from anti-inflammatory to anticancer drugs.[2][4] Its unambiguous structural characterization is therefore not merely an academic exercise but a critical prerequisite for rational drug design and development.

This guide provides an in-depth analysis of this compound using the foundational spectroscopic techniques of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the why behind the experimental observations, focusing on the pivotal role of tautomerism in defining the molecule's spectral identity. The protocols and interpretations presented herein are designed to be self-validating, providing researchers with a robust framework for the characterization of this and related heterocyclic systems.

The Dynamic Structure: Understanding Tautomerism

A defining feature of pyrazolones is their existence as an equilibrium of tautomeric forms.[5] This phenomenon, where a molecule exists as a mixture of two or more interconvertible structural isomers, is fundamental to interpreting the spectral data of this compound. The equilibrium is dynamic and highly sensitive to the molecule's environment, particularly the solvent.[6][7] The three principal tautomers are the enol (OH), the NH-keto, and the CH-keto forms.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic analysis rarely reveals a single, static structure. Instead, the resulting spectra are often a weighted average of the contributing tautomers present in the sample, or show distinct signals for each form if the rate of interconversion is slow on the NMR timescale.[8] Understanding this equilibrium is the key to a correct and comprehensive characterization.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle of Causality: IR spectroscopy measures the vibrations of molecular bonds.[9] When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond (e.g., C=O stretch, O-H stretch), the radiation is absorbed. The presence or absence of characteristic absorption bands provides direct, unequivocal evidence for the functional groups present, thereby allowing us to identify which tautomeric form predominates.[10]

Experimental Protocol: KBr Pellet Method

-

Preparation: Vigorously grind 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be run first and automatically subtracted.

Interpretation of the IR Spectrum

The IR spectrum provides a clear snapshot of the dominant tautomer in the solid state. The key is to look for the mutually exclusive, high-energy stretching vibrations of the O-H and C=O bonds.

| Tautomer | Key Vibrational Band (cm⁻¹) | Functional Group | Rationale & Expected Appearance |

| OH-form (Enol) | ~3200 - 3000 | O-H Stretch | A broad, strong absorption indicates the presence of the hydroxyl group, often involved in hydrogen bonding. |

| OH-form (Enol) | ~1595 | C=N / C=C Stretch | Strong absorption from the pyrazole and phenyl rings. |

| Keto-forms (NH/CH) | ~1710 - 1680 | C=O Stretch | A very strong, sharp absorption is the definitive signature of a carbonyl group.[11] Its absence strongly refutes the presence of a keto tautomer. |

| NH-form (Keto) | ~3200 | N-H Stretch | A medium, sharp peak in the same region as the O-H stretch. |

| Both/All Forms | ~3100 - 3000 | Aromatic C-H Stretch | Multiple sharp, medium-to-weak bands characteristic of the phenyl groups.[11] |

| Both/All Forms | ~1600 - 1450 | Aromatic C=C Stretch | Several strong, sharp absorptions from the phenyl rings. |

Field Insight: In many solid-state preparations, this compound preferentially exists in a keto form, evidenced by a prominent C=O stretch around 1700 cm⁻¹.[11] The absence of a broad O-H band further validates this assignment. However, the presence of both O-H/N-H and C=O bands would suggest a mixture of tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

Principle of Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[9] The precise resonance frequency, or "chemical shift," of a nucleus is exquisitely sensitive to its local electronic environment. This allows us to distinguish between chemically non-equivalent atoms, map their connectivity through spin-spin coupling, and determine the relative number of each type of atom through integration. For this compound, this provides definitive evidence of the tautomeric state in solution.

Experimental Protocol: Sample Preparation and Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can significantly influence the keto-enol equilibrium.[6]

-

Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity ("shimming") to obtain sharp, well-resolved signals.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans for good signal-to-noise (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required (typically 128 or more).

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum is often the most informative for identifying the major tautomer in solution. The key diagnostic signal is the proton at the C4 position of the pyrazole ring.

| Tautomer | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| OH-form (Enol) | C4-H | ~5.9 - 6.3 | Singlet (s) | This proton is on an sp²-hybridized carbon, appearing in the vinyl region. Its chemical shift is highly characteristic.[12] |

| OH-form (Enol) | OH | Variable (Broad) | Singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature. It is often broad and will exchange with D₂O. |

| CH-form (Keto) | C4-H | ~3.5 - 4.0 | Singlet (s) | This proton is now on an sp³-hybridized carbon adjacent to a carbonyl, shifting it significantly upfield compared to the enol form. |

| Both/All Forms | Phenyl-H | ~7.2 - 8.0 | Multiplets (m) | The 10 protons on the two phenyl rings will appear as a series of complex multiplets in the aromatic region.[13][14] |

Expertise in Action: The observation of a single, sharp peak around 6.0 ppm is strong evidence for the predominance of the OH-enol form in that particular solvent. Conversely, a signal around 3.7 ppm would indicate the CH-keto form. The presence of both signals would confirm an equilibrium mixture.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum corroborates the findings from ¹H NMR and IR, providing a definitive look at the carbon framework. The chemical shift of C5 is the most telling indicator.

| Tautomer | Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| OH-form (Enol) | C 5 | ~155-165 | This is an sp² carbon bonded to oxygen (C-O), characteristic of an enol.[12] |

| OH-form (Enol) | C 3 | ~145-150 | An sp² carbon in the pyrazole ring attached to a phenyl group. |

| OH-form (Enol) | C 4 | ~90-95 | The sp² methine carbon of the pyrazole ring, shifted upfield due to the influence of the adjacent heteroatoms.[12] |

| Keto-forms (NH/CH) | C 5 | ~170-180 | The carbonyl carbon (C =O) is highly deshielded and appears significantly downfield, providing unambiguous evidence for a keto tautomer. |

| Both/All Forms | Phenyl-C | ~118-140 | Multiple signals corresponding to the carbons of the two phenyl rings. |

Integrated Workflow for Structural Verification

Unambiguous characterization is not achieved by a single technique but by the logical integration of all spectral data. The following workflow ensures a robust and defensible structural assignment.

Caption: Integrated workflow for spectroscopic characterization.

Trustworthiness Through Cross-Validation: The power of this approach lies in its self-validating nature. If the IR spectrum shows a strong C=O peak, the ¹³C NMR spectrum must show a signal in the carbonyl region (~175 ppm), and the ¹H NMR spectrum must show signals consistent with a keto tautomer. Any contradiction between these datasets indicates an error in interpretation, sample impurity, or a more complex structural issue that requires further investigation.

Final Assessment

The spectroscopic characterization of this compound is a prime example of how fundamental analytical techniques are applied to understand complex molecular behavior. The interplay between IR and NMR spectroscopy provides a comprehensive picture, not only confirming the core atomic connectivity but also elucidating the subtle yet critical influence of tautomerism. For any scientist working in drug discovery and development, mastering this integrated analytical approach is essential for ensuring the integrity and validity of their chemical matter.

References

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

Spectroscopic Data for 1,3-Diphenyl-1H-pyrazol-5-ol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diphenyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural elucidation of this molecule through various spectroscopic techniques.

Introduction

This compound (and its tautomer, 1,3-diphenyl-5-pyrazolone) is a versatile scaffold used in the synthesis of a wide range of biologically active compounds, including potential anticancer and antimicrobial agents.[1][2] Accurate characterization of this core structure is paramount for the development of novel derivatives and for understanding their structure-activity relationships. This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

A critical aspect of this compound is its existence in a tautomeric equilibrium with 1,3-diphenyl-5-pyrazolone. The spectroscopic data presented and discussed in this guide will reflect this dynamic nature, providing a nuanced understanding of its molecular structure.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about its chemical environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the two phenyl rings and the proton on the pyrazole ring. The chemical shift of the hydroxyl proton can be highly variable and is often observed as a broad singlet.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.90 | Multiplet | 10H | Aromatic protons (two phenyl groups) |

| ~ 5.90 | Singlet | 1H | CH of pyrazole ring |

| Variable (broad) | Singlet | 1H | OH proton |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

A ¹H-NMR spectrum of the tautomeric form, 1,3-diphenyl-5-pyrazolone, has been reported.[3] The presence of a methylene group (CH₂) in the pyrazolone form would give rise to a distinct signal, typically a singlet, in a different region of the spectrum compared to the methine proton (CH) in the pyrazol-5-ol form.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum will show distinct signals for the carbons of the pyrazole ring and the two phenyl groups. The chemical shift of the carbon bearing the hydroxyl group (C-5) is a key indicator of the tautomeric form present.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~ 155 - 160 | C=O (in pyrazolone form) |

| ~ 140 - 150 | C-3 and C-5 (in pyrazol-5-ol form) |

| ~ 120 - 130 | Aromatic carbons |

| ~ 90 | C-4 |

Note: The chemical shifts are approximate and based on data from related pyrazole derivatives.[4][5][6]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

Caption: A generalized workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C=N, C=C, and C-H bonds. The presence and position of the C=O stretching band is a key diagnostic feature to distinguish between the pyrazol-5-ol and pyrazolone tautomers.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 (broad) | O-H stretching (in pyrazol-5-ol form) |

| ~ 3100 - 3000 | Aromatic C-H stretching |

| ~ 1680 - 1650 | C=O stretching (in pyrazolone form) |

| ~ 1600 - 1450 | C=C and C=N stretching |

An FT-IR spectrum of 1,3-diphenyl-5-pyrazolone has been reported, showing a characteristic C=O stretching band around 1699 cm⁻¹.[7]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₅H₁₂N₂O

-

Molecular Weight: 236.27 g/mol

-

Expected Molecular Ion Peak (M⁺): m/z = 236

The fragmentation pattern will likely involve the loss of small molecules such as CO, N₂, and fragments of the phenyl rings. Mass spectral data for derivatives of this compound have been reported, showing the expected molecular ion peaks.[1]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. The interplay of NMR, FT-IR, and Mass Spectrometry provides a comprehensive picture of its structure and tautomeric nature. This guide has outlined the expected spectral data and provided standardized protocols for their acquisition. By understanding the nuances of the spectroscopic data, researchers can confidently identify and characterize this important heterocyclic compound and its derivatives in their scientific endeavors.

References

- 1. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

Tautomeric Landscape of 1,3-Diphenyl-1H-pyrazol-5-ol: A Technical Guide for Drug Discovery

Abstract

1,3-Diphenyl-1H-pyrazol-5-ol, a key scaffold in medicinal chemistry, exhibits a fascinating and functionally significant tautomeric equilibrium. The dynamic interplay between its keto and enol forms, influenced by environmental factors, profoundly impacts its physicochemical properties, reactivity, and ultimately, its biological activity. This technical guide provides an in-depth exploration of the tautomerism of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the predominant tautomers, the key determinants of their equilibrium, and the spectroscopic techniques essential for their characterization. This guide aims to equip scientists with the foundational knowledge required to harness the tautomeric nature of this privileged scaffold in the design of novel therapeutics.

Introduction: The Significance of Tautomerism in Pyrazolone Scaffolds

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[1] In the realm of heterocyclic chemistry, pyrazolone derivatives are a classic example of compounds where tautomerism dictates their chemical behavior and biological function.[2] The ability of these molecules to exist in different tautomeric forms, such as the keto and enol isomers, allows for a dynamic presentation of pharmacophoric features to biological targets. This chameleon-like behavior can influence receptor binding, membrane permeability, and metabolic stability. A thorough understanding of the tautomeric landscape of a pyrazolone-based drug candidate is therefore not merely an academic exercise but a critical component of a successful drug discovery program.

The Tautomeric Forms of this compound

This compound can exist in three principal tautomeric forms: the hydroxyl-pyrazole (OH-form or enol), the pyrazolin-5-one (NH-form or keto), and the pyrazolin-3-one (CH-form or keto).[3][4][5] The equilibrium between these forms is a delicate balance influenced by a variety of factors.

-

The OH-Form (this compound): This enol tautomer possesses an aromatic pyrazole ring, a feature that contributes significantly to its stability. The presence of the hydroxyl group allows it to act as a hydrogen bond donor.

-

The NH-Form (1,3-Diphenyl-1,2-dihydro-3H-pyrazol-3-one): In this keto tautomer, the proton resides on one of the nitrogen atoms of the pyrazole ring. The ring is no longer aromatic, which is a destabilizing factor. However, the presence of a carbonyl group makes it a hydrogen bond acceptor.

-

The CH-Form (1,3-Diphenyl-2,4-dihydro-3H-pyrazol-3-one): This keto tautomer has a proton at the C4 position of the pyrazole ring. Similar to the NH-form, the aromaticity of the pyrazole ring is lost.

The relative stability and prevalence of these tautomers are not intrinsic but are dictated by the surrounding environment.

Caption: Tautomeric equilibrium of this compound.

Factors Governing the Tautomeric Equilibrium

The delicate balance between the tautomeric forms of this compound is influenced by a confluence of factors, with the solvent environment playing a pivotal role.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent are critical determinants of the predominant tautomeric form.

-

Nonpolar Solvents (e.g., Chloroform, Benzene): In nonpolar, aprotic solvents, the enol (OH-form) is generally favored.[6][7] This preference is attributed to the formation of intermolecularly hydrogen-bonded dimers, which stabilizes the enol tautomer.[7] The aromaticity of the pyrazole ring in the OH-form also contributes to its stability in these environments.

-

Polar Aprotic Solvents (e.g., DMSO, THF): In polar aprotic solvents, while the OH-form may still be present, the equilibrium can shift to include minor amounts of the NH tautomer.[8] These solvents can disrupt the intermolecular hydrogen bonding of the enol dimers, and their polarity can stabilize the more polar keto forms.

-

Polar Protic Solvents (e.g., Methanol, Water): In polar protic solvents, the situation is more complex. These solvents can act as both hydrogen bond donors and acceptors, potentially stabilizing all tautomeric forms to varying degrees. The high dielectric constant of these solvents can favor the more polar keto tautomers.[9]

Substituent Effects

The electronic nature of substituents on the pyrazole ring and the phenyl groups can also influence the tautomeric equilibrium. Electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups can stabilize the C5-tautomer.[9] For this compound, the phenyl groups at positions 1 and 3 exert a significant electronic influence that generally favors the OH-form.

Experimental Characterization of Tautomers

The elucidation of the tautomeric composition of this compound in different environments is crucial for understanding its chemical and biological behavior. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.

-

¹H NMR: The chemical shifts of the protons, particularly the labile OH, NH, or CH protons, provide valuable information. In many cases, rapid interconversion between tautomers on the NMR timescale results in averaged signals.[9] Low-temperature NMR studies can sometimes "freeze out" the individual tautomers, allowing for their direct observation.[10]

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the tautomeric form. For instance, the chemical shift of the C5 carbon is significantly different in the enol and keto forms. Comparing the experimental ¹³C NMR data with that of "fixed" derivatives (where the tautomerism is blocked by alkylation) can aid in the assignment of the predominant tautomer.[6][7]

-

¹⁵N NMR: The chemical shifts of the nitrogen atoms in the pyrazole ring are also highly indicative of the tautomeric state. The "pyridine-like" and "pyrrole-like" nitrogen atoms in the different tautomers will have distinct chemical shifts.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups characteristic of each tautomer.

-

OH-Form: A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration.

-

NH-Form: The N-H stretching vibration typically appears in the same region as the O-H stretch. The C=O stretching vibration of the carbonyl group will be observed in the range of 1700-1650 cm⁻¹.

-

CH-Form: The C=O stretching vibration will also be present in this tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to distinguish between the tautomers based on their different electronic transitions. The aromatic OH-form will exhibit different absorption maxima compared to the non-aromatic keto forms.[11] Theoretical calculations of the UV spectra for each tautomer can be compared with the experimental spectra to aid in the assignment.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[7][10] This technique can reveal the precise bond lengths and angles, confirming the location of the proton and the nature of the intermolecular interactions, such as hydrogen bonding.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of ethyl benzoylacetate with phenylhydrazine.[12]

Step-by-Step Methodology:

-

Dissolve ethyl benzoylacetate and phenylhydrazine in a suitable solvent, such as ethanol.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash with a cold solvent to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization Workflow

Caption: Experimental workflow for the characterization of tautomers.

Summary of Spectroscopic Data

The following table summarizes the expected key spectroscopic features for the different tautomers of this compound.

| Tautomer | ¹H NMR (Key Signal) | ¹³C NMR (Key Signal) | IR (Key Absorption, cm⁻¹) |

| OH-Form | Broad singlet for OH proton | C5 signal at lower field | Broad O-H stretch (~3200-3400) |

| NH-Form | Singlet for NH proton | C5 signal at higher field | N-H stretch (~3200-3400), C=O stretch (~1650-1700) |

| CH-Form | Singlet for CH proton at C4 | C4 signal at lower field | C=O stretch (~1650-1700) |

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity, with significant implications for its application in drug discovery. The predominance of the OH, NH, or CH tautomer is a function of the solvent environment and substituent patterns. A multi-pronged analytical approach, combining NMR, IR, and UV-Vis spectroscopy, alongside X-ray crystallography, is essential for a comprehensive understanding of the tautomeric equilibrium. By mastering the principles outlined in this guide, researchers can effectively navigate the complexities of pyrazolone tautomerism and leverage this knowledge to design more effective and targeted therapeutics.

References

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,3-Diphenyl-1H-pyrazol-5-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-diphenyl-1H-pyrazol-5-ol, a molecule of significant interest in pharmaceutical research. Often referred to by the common name Edaravone for a related analogue (3-methyl-1-phenyl-2-pyrazolin-5-one), understanding the solubility of this pyrazolone scaffold is critical for its development and application.[1] This document delves into the core physicochemical properties governing its solubility, presents quantitative data in various solvent systems, outlines a detailed experimental protocol for solubility determination, and explores the pivotal role of tautomerism. This guide is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.

Introduction: The Significance of Solubility

The therapeutic efficacy of an active pharmaceutical ingredient (API) is fundamentally linked to its bioavailability, which is often dictated by its aqueous solubility.[2] For compounds like this compound, which exhibit poor aqueous solubility, the process of formulation development becomes a significant challenge.[3] Characterizing the solubility profile in a diverse range of solvents—from polar protic and aprotic to nonpolar systems—is a cornerstone of pre-formulation studies.[4] This knowledge enables the selection of appropriate solvent systems for synthesis, purification, analytical testing, and the development of viable dosage forms.[2][5]

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary value but a consequence of its inherent molecular structure and its interaction with the solvent. For this compound, the key determinants are its molecular weight, potential for hydrogen bonding, and its complex tautomeric nature.

Molecular Structure and Polarity: The presence of two phenyl rings imparts a significant nonpolar character to the molecule. Conversely, the pyrazole ring, with its nitrogen atoms and the hydroxyl group, provides sites for polar interactions, including hydrogen bonding. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's polarity.

Tautomerism: Pyrazolones like this compound can exist in several tautomeric forms: the OH-form (enol), the NH-form (lactam), and the CH-form (keto).[6][7] The equilibrium between these forms is influenced by the solvent environment.[8] Each tautomer possesses a different dipole moment, hydrogen bonding capability, and crystal packing energy, leading to distinct solubility behaviors. Theoretical and experimental studies suggest that the relative stability of these tautomers can be influenced by substituents and the solvent.[6][8] Understanding which tautomer predominates in a given solvent is crucial for predicting its solubility.

Figure 1: Tautomeric equilibrium of this compound.

Quantitative Solubility Data

Compiling experimental data is essential for a practical understanding of solubility. The following table summarizes the known solubility of the related compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) in various solvents. While the 3-methyl analogue, the fundamental solubility principles and trends are highly relevant to the 1,3-diphenyl derivative.

| Solvent | Solvent Type | Solubility (Mole Fraction, x₁) at 25°C (298.15 K) | Solubility (g/L) - Approximate | Reference |

| Water | Polar Protic | Very Low (BCS Class IV) | ~2000 mg/L (or 2 mg/mL) | [3][9] |

| Ethanol | Polar Protic | Freely Soluble | >100 | [1] |

| Methanol | Polar Protic | Freely Soluble | >100 | [1] |

| DMSO | Polar Aprotic | 7.57 x 10⁻² | ~200,910 mg/L (or 35 mg/mL) | [3][10] |

| Acetic Acid | Polar Protic | Freely Soluble | >100 | [1] |

| Diethyl Ether | Nonpolar | Slightly Soluble | <10 | [1] |

| n-Propanol | Polar Protic | High | - | [11] |

| Acetonitrile | Polar Aprotic | Low | - | [11] |

| Ethyl Acetate | Polar Aprotic | Moderate | - | [11] |

| Triethylene Glycol (TEG) | Polar Protic | 4.63 x 10⁻² | - | [3] |

Note: "Freely Soluble" and "Slightly Soluble" are qualitative terms from pharmacopeial standards. Quantitative data is provided where available. The data for Edaravone is used as a close proxy.

Experimental Determination of Solubility: The Shake-Flask Method

To ensure trustworthy and reproducible data, a standardized protocol is paramount. The isothermal shake-flask method, as recommended by the OECD Test Guideline 105, is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[12][13][14]

Causality Behind the Protocol: This method is designed to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This equilibrium state represents the true thermodynamic solubility.[5] Controlling temperature is critical as solubility is temperature-dependent.[11] Separation of the undissolved solid is crucial to prevent artificially inflated results, and a validated, specific analytical method is required for accurate quantification.[4]

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass flask with a screw cap). The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) using a mechanical shaker or magnetic stirrer.[13] The agitation time must be sufficient to reach equilibrium. A preliminary test can determine the necessary time, which can range from 24 to 72 hours.[13]

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Separate the saturated solution from the excess solid. This is typically achieved by centrifugation followed by filtration through a chemically inert, non-adsorptive filter (e.g., 0.22 µm PTFE syringe filter).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often the preferred technique due to its specificity and sensitivity.[15][16] UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and no interfering substances are present.[17][18][19]

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure precision.

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

-

Temperature: For most solids, solubility increases with temperature.[11] This relationship is described by the van't Hoff equation. Studies on the related compound Edaravone show a significant increase in solubility in various solvents as the temperature is raised from 25 °C to 40 °C.[3]

-

pH and pKa: The solubility of ionizable compounds is highly pH-dependent. The pKa of the hydroxyl group on the pyrazole ring is a critical parameter. At a pH below the pKa, the neutral form will dominate, while at a pH above the pKa, the more soluble anionic (phenolate) form will be prevalent. The anionic form of Edaravone (pKa ≈ 7.0) is known to be unstable at physiological pH.[9]

-

Co-solvents: The use of co-solvents is a common strategy to enhance the solubility of poorly soluble drugs. The solubility of Edaravone has been shown to be significantly altered in binary solvent mixtures, such as acetonitrile-propanol or ethyl acetate-propanol systems.[11]

Conclusion

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent system. Its limited aqueous solubility necessitates a thorough investigation for pharmaceutical applications. Key factors to consider are the pronounced effect of solvent polarity, the critical role of tautomeric equilibrium, and the significant influence of temperature and pH. The standardized shake-flask method provides a reliable means of generating the robust quantitative data required to guide formulation development and advance the therapeutic potential of this important chemical scaffold.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 3. Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. theaspd.com [theaspd.com]

- 18. chemmethod.com [chemmethod.com]

- 19. researchgate.net [researchgate.net]

The Multifaceted Chemistry and Therapeutic Potential of 1,3-Diphenyl-1H-pyrazol-5-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its versatile chemical nature and broad spectrum of pharmacological activities have cemented its importance in the development of novel therapeutic agents. Among the vast family of pyrazole derivatives, 1,3-diphenyl-1H-pyrazol-5-ol emerges as a compound of significant interest, demonstrating a remarkable array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive literature review of this compound, delving into its synthesis, chemical characteristics, and diverse biological activities, with a focus on its potential applications in drug discovery and development.

Synthesis and Characterization: Building the Core Moiety

The synthesis of this compound is most commonly achieved through a well-established condensation reaction between ethyl benzoylacetate and phenylhydrazine.[1] This reaction proceeds via an initial formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the pyrazolone ring.[2]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Ethyl benzoylacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Benzene

-

n-Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A mixture of ethyl benzoylacetate (17 mmol) and phenylhydrazine (14 mmol) is refluxed in glacial acetic acid (5 mL) for 8 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (2:1) as the eluent.

-

The fractions containing the desired product are collected and the solvent is evaporated.

-

The resulting solid is recrystallized from benzene to afford pure this compound as a white solid.[1]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum typically exhibits multiplets in the aromatic region corresponding to the protons of the two phenyl rings. A characteristic signal for the pyrazole ring proton is also observed.[3] |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum shows distinct signals for the carbon atoms of the pyrazole core and the phenyl substituents.[4] |

| FT-IR | The Fourier-transform infrared (FT-IR) spectrum displays characteristic absorption bands corresponding to O-H, N-H, C=O, and C=N stretching vibrations, which can vary depending on the tautomeric form present.[4] |

| Mass Spectrometry | Mass spectrometry data confirms the molecular weight of the compound.[5] |

Chemical Properties: The Intricacies of Tautomerism

A crucial aspect of the chemistry of this compound is its existence in different tautomeric forms. The equilibrium between these forms is influenced by factors such as the solvent and the physical state. The three primary tautomers are the OH-form (this compound), the CH-form (1,3-diphenyl-1,2-dihydro-3H-pyrazol-3-one), and the NH-form (1,3-diphenyl-2,4-dihydro-3H-pyrazol-3-one).

Studies have shown that in the solid state, the CH-form is often the predominant tautomer, as confirmed by X-ray crystallography.[2] In solution, the equilibrium is solvent-dependent. Nonpolar solvents tend to favor the CH-form, while polar aprotic solvents can promote the existence of a mixture of the OH and NH forms.[1]

Biological Activities and Therapeutic Potential

The this compound scaffold and its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this compound derivatives against various cancer cell lines.[6][7][8][9] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Mechanism of Action: Induction of Apoptosis

Derivatives of this compound have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6][10][11] This often involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[12] A key aspect of this process is the modulation of the Bcl-2 family of proteins, leading to a disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10]

Quantitative Anticancer Activity Data

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole hybrid 9 | A549 (Lung) | 1.81 | [6] |

| Benzimidazole hybrid 17 | MCF-7 (Breast) | 0.83 | [6] |

| Benzimidazole hybrid 28 | HeLa (Cervical) | 1.24 | [6] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline 5a | MCF-7 (Breast) | 1.88 | [8] |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline 5a | B16-F10 (Melanoma) | 2.12 | [8] |

| 1,3,5-triaryl-1H-pyrazole | MCF-7 (Breast) | 27.7 | [13] |

| 1,3,5-triaryl-1H-pyrazole | T47-D (Breast) | 39.2 | [13] |

| 1,3,5-triaryl-1H-pyrazole | MDA-MB 231 (Breast) | 31.5 | [13] |

Antimicrobial Activity

Derivatives of this compound have also exhibited significant antimicrobial activity against a range of pathogenic bacteria and fungi.[4][14][15][16] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[4]

Quantitative Antimicrobial Activity Data

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiazole hybrid 12 | Candida albicans | 5 | [17] |

| Pyrazole-thiazole hybrid 13 | Candida albicans | 5 | [17] |

| Pyrazole-thiazole hybrid 8 | Bacillus subtilis | 5 | [17] |

| Pyrazole-thiazole hybrid 12 | Bacillus subtilis | 5 | [17] |

| Pyrazole-thiazole hybrid 12 | MRSA | 10 | [17] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are linked to their ability to inhibit key enzymes in the inflammatory cascade, such as microsomal prostaglandin E synthase-1 (mPGES-1).[18][19] mPGES-1 is a critical enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.

Mechanism of Action: Inhibition of mPGES-1

By selectively inhibiting mPGES-1, these compounds can reduce the production of PGE2 without affecting the synthesis of other prostanoids, potentially offering a safer anti-inflammatory therapeutic strategy compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[18]

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Derivatives of this compound have been identified as partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[20][21] This makes them promising candidates for the development of new treatments for type 2 diabetes and other metabolic disorders.

Mechanism of Action: PPARγ Activation

As partial agonists, these compounds can activate PPARγ, leading to the transcription of genes involved in insulin sensitization and glucose uptake. This offers a potential therapeutic advantage over full agonists, which can be associated with undesirable side effects.[20]

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The straightforward synthesis, coupled with the potential for diverse functionalization, makes this scaffold an attractive starting point for the design and development of novel therapeutic agents. The demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions underscores the significant therapeutic potential of this chemical entity.

Future research should focus on optimizing the structure of this compound to enhance its potency and selectivity for specific biological targets. Further elucidation of the molecular mechanisms underlying its diverse pharmacological effects will be crucial for its translation into clinical applications. The development of structure-activity relationships (SAR) will guide the design of next-generation pyrazole-based drugs with improved efficacy and safety profiles. The continued exploration of this remarkable scaffold holds great promise for addressing unmet medical needs in various disease areas.

References

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 12. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New 1,3-diphenyl-1 H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial Activity Estimation of New Pyrazole Compounds | Iraqi Journal of Bioscience and Biomedical [ijbbuon.edu.iq]

- 17. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of dihydropyrano-[2,3-c]pyrazoles as a new class of PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazolone Core: A Journey from Serendipitous Discovery to Precision Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unforeseen Potency of a Five-Membered Ring